molecular formula C21H22N2O6 B2613737 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide CAS No. 952970-15-9

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide

Cat. No.: B2613737
CAS No.: 952970-15-9
M. Wt: 398.415
InChI Key: GGCSDOIFPMHUQB-UHFFFAOYSA-N
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Description

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of isoxazole derivatives. Isoxazoles are a significant class of five-membered aromatic heterocycles containing nitrogen and oxygen, which are often key components in synthetic products and serve as essential pharmacophores for biological activity in many drugs and bioactive natural products . These compounds are of high interest in medicinal chemistry due to their ability to exhibit hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors . This compound features a structural motif similar to other researched isoxazole derivatives. For instance, closely related compounds based on a 5-(benzoylamino)-3-phenylisoxazole (IOX) scaffold have been investigated for their potent inhibitory activity against chitin synthesis in insects, demonstrating the potential application of such structures in developing new agrochemicals . Furthermore, isoxazole cores, such as the 3-ethyl-benzo[d]isoxazole, have been extensively modified and studied as potent inhibitors of biological targets like BRD4, an epigenetic regulator implicated in cancer, highlighting the broader applicability of this chemical class in oncological research and drug discovery . The presence of multiple methoxy groups and the benzamide moiety in its structure suggests potential for interaction with various biological targets. Researchers can leverage this compound as a valuable building block or lead compound in developing novel therapeutic agents, probing enzyme mechanisms, or studying receptor-ligand interactions. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-25-15-6-7-16(19(11-15)27-3)21(24)22-12-14-10-18(29-23-14)13-5-8-17(26-2)20(9-13)28-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCSDOIFPMHUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide has been studied for its potential to inhibit cancer cell growth. For instance, a study demonstrated that similar isoxazole derivatives showed percent growth inhibitions (PGIs) against various cancer cell lines, indicating that this compound may have comparable efficacy in targeting malignancies .

Mechanism of Action
The mechanism underlying the anticancer effects of this compound likely involves the inhibition of specific enzymes or modulation of signaling pathways associated with cell proliferation and apoptosis. Isoxazole derivatives are known to interact with various molecular targets, potentially leading to altered cellular processes .

Enzyme Inhibition
this compound may act as an enzyme inhibitor, impacting metabolic pathways crucial for cancer cell survival. The presence of the isoxazole moiety allows it to function as a bioisostere for other functional groups, enhancing its ability to mimic natural substrates or inhibitors .

Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits moderate cytotoxic effects against several human cancer cell lines. For example, IC₅₀ values determined through MTT assays suggest a concentration-dependent response in cell viability .

CompoundIC₅₀ (µM)
This compound150
Isoxazole Derivative A86
Isoxazole Derivative B755

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that create the isoxazole ring followed by coupling with the benzamide structure. Such synthetic routes are essential for producing compounds with high purity and yield for research purposes .

Potential Therapeutic Applications

Beyond its anticancer properties, this compound may have applications in treating other diseases due to its biological activity:

Anti-inflammatory Potential
Research into similar compounds suggests that isoxazole derivatives can exhibit anti-inflammatory effects. This positions this compound as a candidate for further exploration in inflammatory disease models .

Biochemical Probes
The compound's ability to interact with specific biological targets makes it suitable as a biochemical probe for studying enzyme activities and protein interactions in various biological systems .

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzamide-containing heterocycles from the provided evidence, focusing on structural features, synthesis, and physicochemical properties.

Thiadiazole-Based Analogs

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) and 8a–c ():

  • Structure : Replace the isoxazole with a thiadiazole ring fused to a phenyl group. The benzamide is directly conjugated to the thiadiazole.
  • Synthesis: Prepared via reactions of enaminones with hydroxylamine hydrochloride or active methylene compounds (e.g., acetylacetone), yielding 70–80% with reflux in ethanol or acetic acid .
  • Physicochemical Data :
    • Melting points: 160–290°C, indicating high crystallinity.
    • IR spectra: C=O stretches at 1605–1679 cm⁻¹, typical for benzamide carbonyls.
    • NMR: Aromatic protons appear as multiplets (δ 7.36–8.39), consistent with substituted phenyl and heterocyclic rings.

Triazole-Based Analogs

2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids ():

  • Structure : Triazole ring with 3,4-dimethoxyphenyl and thioacetic acid substituents.
  • Synthesis : Derived from hydrazine derivatives, followed by esterification. Toxicity predicted via computational models (GUSAR-online), showing lower acute toxicity than aliphatic analogs .
  • Key Differences : The triazole’s nitrogen-rich core offers stronger hydrogen-bonding capacity compared to isoxazole, which may improve target engagement but reduce metabolic stability.

Thiazole-Based Analogs

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():

  • Structure : Thiazole ring linked to a 2,4-difluorobenzamide group.
  • Synthesis : Formed by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
  • Biological Relevance : Demonstrated hydrogen bonding (N–H⋯N) and enzyme inhibition (PFOR), critical for antiparasitic activity.
  • Key Differences : Fluorine substituents increase electronegativity and bioavailability compared to methoxy groups, while the thiazole’s sulfur may confer distinct pharmacokinetic profiles.

Tabulated Comparison of Key Compounds

Compound Class Heterocycle Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR C=O, cm⁻¹) Notable Features Reference
Target Compound Isoxazole 3,4- and 2,4-dimethoxyphenyl N/A N/A N/A High lipophilicity from methoxy groups
Thiadiazole (Compound 6) Thiadiazole Phenyl, benzamide 160 70 1606 High crystallinity
Thiadiazole (Compound 8a) Thiadiazole Acetylpyridinyl, benzamide 290 80 1679, 1605 Dual carbonyl motifs
Triazole () Triazole 3,4-Dimethoxyphenyl, thioester N/A N/A N/A Computed low toxicity
Thiazole () Thiazole 2,4-Difluorobenzamide N/A N/A N/A PFOR enzyme inhibition

Research Findings and Implications

Synthetic Flexibility : The target compound’s isoxazole core can be synthesized using methods analogous to (e.g., cyclization with hydroxylamine), though yields and conditions may vary with substituents.

Methoxy vs.

Heterocycle Impact :

  • Isoxazole’s oxygen may confer better metabolic stability than thiadiazole’s sulfur or triazole’s nitrogen, as seen in ’s high-melting derivatives.
  • Thiazole-based analogs () demonstrate actionable biological activity (e.g., enzyme inhibition), suggesting the target compound could be optimized for similar targets.

Toxicity Considerations : Triazole derivatives () with dimethoxyphenyl groups show lower predicted toxicity, implying the target compound’s safety profile may be favorable.

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of 366.4 g/mol. The compound features an isoxazole ring, which is known for its biological activity, and two methoxy groups that enhance its lipophilicity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways. For instance, it has been suggested that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, thereby affecting cellular proliferation .
  • Receptor Modulation : The compound may also act on various receptors, modulating their activity and influencing signaling pathways. This interaction can lead to downstream effects on cell growth and differentiation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Activity : Research indicates that similar benzamide derivatives exhibit significant antitumor properties. For example, compounds that inhibit DHFR have shown promise in treating cancers resistant to traditional therapies .
  • Chitin Synthesis Inhibition : A related study found that isoxazole derivatives inhibited chitin synthesis in cultured integument cells, suggesting potential applications in pest control or antifungal treatments .
  • Kinase Inhibition : Compounds with structural similarities have been identified as inhibitors of RET kinase, which plays a role in various cancers. This suggests that this compound could also possess similar inhibitory effects on kinases involved in tumorigenesis .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction using nitrile oxides and alkenes.
  • Introduction of the Dimethoxybenzamide Group : The dimethoxy group can be introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through acylation reactions under controlled conditions.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Therapeutics : In vitro studies have demonstrated that compounds with similar structures effectively reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Pest Control Agents : Research has shown that isoxazole-based compounds can disrupt chitin synthesis in insects and fungi, indicating their potential as biopesticides.

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